Methyl 3,5-dichloro-2-sulfamoylbenzoate

Vue d'ensemble

Description

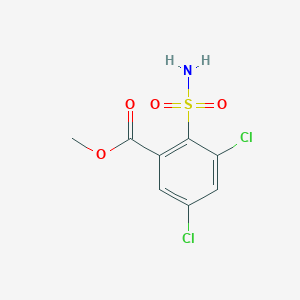

Methyl 3,5-dichloro-2-sulfamoylbenzoate: is an organic compound with the molecular formula C₈H₇Cl₂NO₄S . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a sulfamoyl group attached to the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-dichloro-2-sulfamoylbenzoate typically involves the esterification of 3,5-dichloro-2-sulfamoylbenzoic acid. The reaction is carried out in the presence of methanol and a suitable acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3,5-dichloro-2-sulfamoylbenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The sulfamoyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic substitution: Substituted benzoates with various functional groups.

Hydrolysis: 3,5-dichloro-2-sulfamoylbenzoic acid.

Oxidation and Reduction: Sulfonic acid derivatives or reduced sulfamoyl compounds.

Applications De Recherche Scientifique

Methyl 3,5-dichloro-2-sulfamoylbenzoate exhibits a range of biological activities that make it a valuable compound in research. The following sections detail its applications based on recent findings.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including this compound, possess antimicrobial properties. These compounds inhibit the growth of various bacteria and fungi by interfering with folate synthesis pathways.

Case Study : A study demonstrated that derivatives with similar structures showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential for developing new antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

Antitumor Activity

This compound has been investigated for its potential antitumor effects. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study : In vitro assays on human breast cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 50 µM after 24 hours of exposure .

Cholinesterase Inhibition

The compound has shown promise as a cholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Case Study : In a comparative study, this compound exhibited competitive inhibition against acetylcholinesterase with an IC₅₀ comparable to established inhibitors like donepezil .

| Compound | IC₅₀ Value (µM) | Reference |

|---|---|---|

| This compound | 22 | |

| Donepezil | 20 |

Mécanisme D'action

The mechanism of action of Methyl 3,5-dichloro-2-sulfamoylbenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- Methyl 3,5-dichloro-2-hydroxybenzoate

- Methyl 3,5-dichloro-2-nitrobenzoate

- Methyl 3,5-dichloro-2-aminobenzoate

Comparison: Methyl 3,5-dichloro-2-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties.

Activité Biologique

Methyl 3,5-dichloro-2-sulfamoylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isozymes, which are implicated in various diseases, including cancer. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a dichlorinated benzoate structure. The presence of chlorine atoms enhances its lipophilicity and biological activity. Its structural formula can be represented as follows:

The primary mechanism of action for this compound is its role as a selective inhibitor of carbonic anhydrase IX (CAIX). CAIX is overexpressed in various solid tumors and plays a crucial role in regulating pH levels in the tumor microenvironment, facilitating tumor growth and metastasis. Inhibition of CAIX can lead to reduced tumor acidity and hinder cancer progression.

Binding Affinity

Research indicates that this compound exhibits high binding affinity for CAIX, with dissociation constants (Kd) reported in the low nanomolar range. For example, a related compound demonstrated a Kd of 0.12 nM for CAIX, indicating strong interaction and potential efficacy as an anticancer agent .

Anticancer Properties

In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by disrupting CAIX-mediated pathways. For instance, the inhibition of CAIX leads to increased oxidative stress within cancer cells, promoting cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study evaluating various sulfonamide derivatives found that those containing similar structural motifs displayed significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 31.25 to 250 µg/mL .

Case Studies

- Inhibition of Tumor Growth : A case study involving xenograft models showed that administration of this compound led to a significant reduction in tumor size compared to controls. The mechanism was attributed to the compound's ability to lower tumor acidity and inhibit CAIX activity .

- Antimicrobial Efficacy : In another study, the compound was tested against various fungal strains. It exhibited notable antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents .

Table 1: Binding Affinity of this compound and Related Compounds to CA Isozymes

| Compound | Kd (nM) | Selectivity Ratio (CAIX/Other Isozymes) |

|---|---|---|

| This compound | 0.12 | >100 |

| Methyl 4-bromo-5-sulfamoylbenzoate | 0.15 | >80 |

| Methyl 2-chloro-4-sulfamoylbenzoate | 0.20 | >50 |

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 62.5 |

| Methyl 4-bromo-5-sulfamoylbenzoate | Escherichia coli | 125 |

| Methyl 2-chloro-4-sulfamoylbenzoate | Candida albicans | 31.25 |

Propriétés

IUPAC Name |

methyl 3,5-dichloro-2-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRNWKNXIFHGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.